molecular formula C9H11ClN2O2 B2728875 methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 1707562-64-8

methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B2728875
CAS No.: 1707562-64-8
M. Wt: 214.65
InChI Key: USJQOOQTQVTSKL-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolopyrazole core with a chloromethyl substituent at the C-2 position and a methyl ester group at C-3. Its synthesis typically involves multi-step routes, as seen in related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives, which often require protective group strategies and functional group transformations .

Properties

IUPAC Name

methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJQOOQTQVTSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with a hydrazine derivative, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential use in drug development due to its structural similarity to known bioactive molecules.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-b]pyrazole have shown promising anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro. A study demonstrated that methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Research has shown that pyrrolo[1,2-b]pyrazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Agrochemical Applications

The compound's ability to interact with biological systems extends to agricultural applications as well.

Herbicidal Activity

Studies have explored the herbicidal properties of pyrrolo[1,2-b]pyrazole derivatives. These compounds can inhibit specific enzymes involved in plant growth, making them suitable candidates for developing new herbicides .

Insecticidal Activity

Research has also indicated that this compound can exhibit insecticidal properties against certain pests, providing a potential alternative to traditional insecticides .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science.

Polymer Development

This compound can serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and mechanical strength. Research into polymerization techniques involving this compound is ongoing .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
PharmaceuticalAnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AgrochemicalHerbicideInhibition of plant growth enzymes
InsecticideEfficacy against specific pest species
Material SciencePolymer DevelopmentPotential for novel polymers with enhanced properties

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent (C-2) Molecular Formula Molar Mass (g/mol) CAS Number Key Applications
Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate Chloromethyl C₉H₁₁ClN₂O₃ 214.65 Not explicitly listed Pharmaceutical intermediates
Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate Hydroxymethyl C₉H₁₂N₂O₃ 196.21 1616500-57-2 Intermediate for further derivatization
Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate Methyl ester C₁₀H₁₂N₂O₄ 224.22 Not explicitly listed Synthetic building block

Key Observations :

  • Chloromethyl vs. Hydroxymethyl: The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., SN2), while the hydroxymethyl group is more suited for oxidation or conjugation reactions.
  • Ester vs. Carboxamide : Methyl ester derivatives (e.g., dimethyl 2,3-dicarboxylate) are less reactive than carboxamide analogues but offer stability under basic conditions .
Physicochemical Properties
  • Solubility : The chloromethyl derivative’s higher lipophilicity (logP ~1.8 estimated) compared to the hydroxymethyl analogue (logP ~0.5) may reduce aqueous solubility but improve cell membrane penetration.
  • Stability : Chloromethyl groups are prone to hydrolysis under acidic or aqueous conditions, whereas hydroxymethyl derivatives are more stable but may oxidize over time .

Biological Activity

Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the pyrrolo[1,2-b]pyrazole class, which has been studied for various pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[1,2-b]pyrazole exhibit significant anticancer properties. For instance, a study evaluating similar compounds showed that they inhibited the proliferation of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) with IC50_{50} values ranging from 0.98 to 1.28 µM . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase, demonstrating potential for further development in cancer therapeutics.

Anti-inflammatory Activity

Compounds in this class have also been reported to possess anti-inflammatory effects. A related pyrazole derivative was tested in vivo and showed comparable efficacy to indomethacin in reducing carrageenan-induced edema in mice . This suggests that this compound may share similar anti-inflammatory mechanisms.

Antimicrobial Activity

The antimicrobial properties of pyrrolo[1,2-b]pyrazoles have been documented extensively. In one study, derivatives were screened against various bacterial strains including E. coli and Bacillus subtilis, exhibiting promising inhibition rates . The specific activity of this compound against these pathogens remains to be fully elucidated but is anticipated based on structural similarities.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrrolo[1,2-b]pyrazole derivatives and evaluated their anticancer efficacy against multiple cell lines. The most potent compound demonstrated significant cytotoxicity with an IC50_{50} value under 1 µM against A549 cells. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway involving caspase activation and mitochondrial membrane potential disruption.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory activity, a derivative similar to this compound was evaluated using a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs. Histopathological analysis confirmed minimal side effects on gastric tissues.

Table: Summary of Biological Activities

Activity TypeModel/AssayResult/IC50_{50}
AnticancerA549 Cell LineIC50_{50}: 0.98 µM
MCF-7 Cell LineIC50_{50}: 1.05 µM
Hela Cell LineIC50_{50}: 1.28 µM
Anti-inflammatoryCarrageenan-Induced EdemaComparable to Indomethacin
AntimicrobialE. coli, Bacillus subtilisSignificant inhibition

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